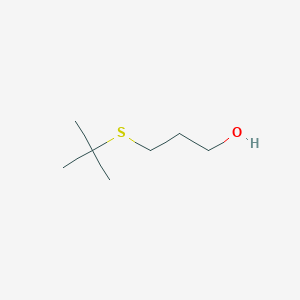

3-(Tert-butylsulfanyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

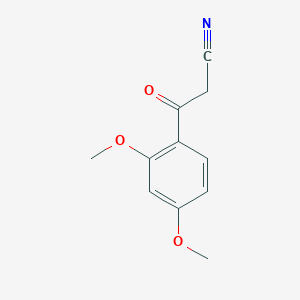

“3-(Tert-butylsulfanyl)propan-1-ol” is a chemical compound with the molecular formula C7H16OS . It has a molecular weight of 148.27 . This compound is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “3-(Tert-butylsulfanyl)propan-1-ol” were not found in the search results, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines

3-(Tert-butylsulfanyl)propan-1-ol and its derivatives play a pivotal role in the asymmetric synthesis of amines, a key process in producing enantiomerically pure compounds. This method involves the condensation of tert-butanesulfinamide with various carbonyl compounds, leading to the preparation of a wide range of chiral amines. These amines are crucial in the development of pharmaceuticals, showcasing the compound's importance in medicinal chemistry. For instance, N-tert-butanesulfinyl imines are utilized as intermediates for generating a diverse array of highly enantioenriched amines, including alpha-branched amines, amino acids, and trifluoromethyl amines, demonstrating the versatility and utility of this approach in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Antimicrobial Applications

Derivatives of 3-(Tert-butylsulfanyl)propan-1-ol have also been explored for their antimicrobial properties. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane synthesized through condensation reactions have exhibited potent antimicrobial activity. This suggests the potential of 3-(Tert-butylsulfanyl)propan-1-ol derivatives as effective antimicrobial agents, possibly offering new avenues for the development of novel antimicrobial compounds (Jafarov et al., 2019).

Molecular Spectroscopy and Fuel Additives

The compound and its related ethers have been characterized using molecular spectroscopy techniques, revealing their structural and electronic properties. Such studies not only enhance our understanding of these compounds at the molecular level but also highlight their potential applications. Specifically, ethers of glycerol derived from 3-(Tert-butylsulfanyl)propan-1-ol have been identified as excellent oxygen additives for diesel fuel, illustrating the compound's relevance in improving fuel efficiency and reducing emissions (Jamróz et al., 2007).

Enzymatic Resolution in Asymmetric Synthesis

Furthermore, the enzymatic resolution of derivatives of 3-amino-3-phenylpropan-1-ol highlights the integration of biocatalysis in achieving high enantiomeric excess of key intermediates. This approach facilitates the production of important pharmaceuticals, such as (S)-dapoxetine, underlining the significance of 3-(Tert-butylsulfanyl)propan-1-ol derivatives in the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).

Eigenschaften

IUPAC Name |

3-tert-butylsulfanylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDMGWCYODCSIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486396 |

Source

|

| Record name | 3-(tert-butylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylsulfanyl)propan-1-ol | |

CAS RN |

5755-56-6 |

Source

|

| Record name | 3-(tert-butylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)